1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core protected by a 2-(trimethylsilyl)ethoxymethyl (SEM) group at the N1 position. The SEM group is widely used in organic synthesis as a protecting group for amines, offering stability under acidic and basic conditions while being removable via fluoride ions or strong acids like trifluoroacetic acid (TFA) . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antitumor agents. For instance, it is utilized in the preparation of BAY-405, a MAP4K1 inhibitor, where the SEM group ensures regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold .
Properties
IUPAC Name |
trimethyl-[2-(pyrrolo[2,3-b]pyridin-1-ylmethoxy)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSi/c1-17(2,3)10-9-16-11-15-8-6-12-5-4-7-14-13(12)15/h4-8H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIGYTWAYATZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
- Starting Material: 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Protecting Agent: (2-(chloromethoxy)ethyl)trimethylsilane (SEM chloride)
- Base: Sodium hydride (60% dispersion in mineral oil)
- Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF)
- Temperature: Initial 0 °C, then room temperature
- Atmosphere: Inert (nitrogen or argon)
- Reaction Time: Approximately 21 hours
Stepwise Procedure
- Dissolve 1H-pyrrolo[2,3-b]pyridin-2(3H)-one in a mixture of DMF and THF under nitrogen atmosphere at 0 °C.
- Slowly add sodium hydride to the solution and stir for 1 hour at 0 °C to generate the anionic species.
- Add SEM chloride dropwise over a few minutes while maintaining the temperature.
- Allow the reaction mixture to warm to room temperature and stir for 21 hours.
- Quench the reaction by partitioning between water and ethyl acetate.
- Extract the aqueous layer with ethyl acetate multiple times.
- Combine organic layers, wash with water and brine, dry over magnesium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography (e.g., 25% ethyl acetate in hexanes) to obtain the SEM-protected product as an orange viscous oil.
Yield and Characterization
- Yield: Approximately 2.26 g from 2.00 g starting material (~75% yield)
- LC-MS: Retention time ~3.49 min; m/z = 265.20 [M+H]^+
- Physical State: Viscous orange oil
| Parameter | Details |
|---|---|
| Starting Material | 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (2.00 g) |
| Base | Sodium hydride (0.600 g, 60% in mineral oil) |
| Protecting Agent | (2-(chloromethoxy)ethyl)trimethylsilane (3.17 mL) |
| Solvent System | DMF (30 mL) + THF (30 mL) |
| Temperature | 0 °C for 1 h, then room temperature for 21 h |
| Atmosphere | Nitrogen (inert) |
| Work-up | Water/EtOAc extraction, drying, concentration |
| Purification | Column chromatography (25% EtOAc/hexanes) |
| Yield | 2.26 g (approx. 75%) |
| Product Appearance | Orange viscous oil |
| LC-MS m/z | 265.20 [M+H]^+ |
- The use of sodium hydride as a strong base effectively deprotonates the nitrogen of the pyrrolopyridine, enabling nucleophilic substitution with SEM chloride.
- The reaction requires an inert atmosphere to prevent base degradation and side reactions.
- The choice of solvent mixture (DMF and THF) balances solubility and reactivity, facilitating efficient reaction kinetics.
- The reaction time of 21 hours at room temperature ensures complete conversion.
- Purification by silica gel chromatography yields the product with high purity and good recovery.
- The SEM protecting group is stable under many reaction conditions but can be selectively removed later, although its deprotection can be challenging due to side reactions involving formaldehyde release.
- Literature reports indicate that masking of hydroxyl and pyrrole groups is essential for successful subsequent transformations, such as Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling on related pyrrolopyridine derivatives.
- Alternative bases such as potassium carbonate or organic amines may be less effective for this specific protection step.
- The SEM protecting group is preferred over other protecting groups due to its stability and ease of removal under mild acidic conditions.
- Recent advances focus on optimizing reaction conditions to reduce reaction time and improve yield, as well as exploring greener solvents and less hazardous bases.
The preparation of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is efficiently achieved by the reaction of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with (2-(chloromethoxy)ethyl)trimethylsilane in the presence of sodium hydride under inert atmosphere in DMF/THF solvent mixture. The method affords the SEM-protected pyrrolopyridine in good yield and purity, serving as a valuable intermediate for further synthetic applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the trimethylsilyl group.
Scientific Research Applications
Drug Development
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has been explored as a scaffold for developing small-molecule inhibitors targeting specific kinases involved in cancer progression. For instance:
- MPS1 Inhibition : Research indicates that derivatives of pyrrolo[3,2-c]pyridine scaffolds demonstrate potent inhibition of MPS1 (Monopolar Spindle 1), a kinase implicated in tumorigenesis. Compounds based on this structure have shown favorable pharmacokinetic profiles and significant antiproliferative activity against human tumor xenograft models .
- Focal Adhesion Kinase Inhibition : The pyrrolopyridine structure has also been utilized in fragment-based drug discovery to identify new inhibitors of focal adhesion kinase, which plays a crucial role in cancer cell migration and survival . This highlights the compound's versatility in targeting kinases that are critical in various signaling pathways.
Biological Studies
The compound has been employed in biological assays to elucidate mechanisms of action related to its inhibitory effects on specific targets:
- Antiproliferative Activity : Studies have demonstrated that certain derivatives exhibit dose-dependent inhibition of cancer cell lines (e.g., HCT116 colon cancer cells), showcasing their potential as therapeutic agents .
- Structure-Based Design : The design of new derivatives based on the core structure allows for the optimization of binding affinity and selectivity towards target proteins, enhancing their therapeutic index .
Synthetic Chemistry
The synthesis of this compound involves various synthetic routes that leverage its unique functional groups for further modification. Techniques such as Sonogashira coupling and acetal formation are commonly used to create more complex derivatives with improved biological activity .
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Alteration of Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Commercial and Industrial Relevance
Biological Activity
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, also known as Atogepant Impurity 11 (CAS No. 879132-48-6), is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N2O2Si
- Molecular Weight : 292.21 g/mol
- Structural Characteristics : The compound features a pyrrolo[2,3-b]pyridine core with a trimethylsilyl ether substituent, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a series of pyrrolopyridines have been evaluated for their cytotoxic effects on various cancer cell lines.
- Cytotoxicity Data :
Cell Line IC50 (µM) CCRF-CEM 0.021 MOLT-4 0.022 Jurkat 0.025
These values suggest that the compound may selectively inhibit T-lymphoblastic cell lines while showing minimal effects on non-cancerous cells, indicating potential for targeted cancer therapy .
The biological activity of this compound is hypothesized to involve inhibition of specific enzymes related to cancer proliferation. For example, it has been associated with the inhibition of purine nucleoside phosphorylase (PNP), which plays a crucial role in nucleotide metabolism and lymphocyte proliferation.
- Selectivity : The compound has shown selectivity for pathogenic PNP over human PNP by over 60-fold, highlighting its potential as a therapeutic agent with reduced side effects .
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various pyrrolopyridine derivatives, including compounds structurally related to this compound. The results demonstrated significant antitumor activity against specific leukemia cell lines, suggesting that modifications to the pyrrolo[2,3-b]pyridine structure can enhance biological efficacy .
Pharmacokinetic Profile
In terms of pharmacokinetics, compounds similar to this pyrrolopyridine have been subjected to ADMET profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Preliminary findings suggest favorable absorption characteristics and metabolic stability in vitro, which are critical for further development into therapeutic agents .
Q & A
Basic: What are the common synthetic routes for 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via protecting group chemistry using 2-(trimethylsilyl)ethoxymethyl (SEM) chloride. A representative procedure involves:
- Step 1 : Deprotonation of the pyrrolo[2,3-b]pyridine core with a base (e.g., NaH or Cs₂CO₃).
- Step 2 : Introduction of the SEM group using SEM-Cl in solvents like DMF or THF, often with catalytic ligands (e.g., 2-(di-tert-butylphosphino)biphenyl) to enhance reactivity .
- Key conditions : Reactions are performed under nitrogen at 15–50°C, followed by purification via column chromatography. Yields vary (53–95%) depending on substituents and intermediates .
Basic: How is the structure of this compound confirmed?
Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR : Characteristic signals include δ 0.12 ppm (Si(CH₃)₃), δ 5.64 ppm (SEM-CH₂), and aromatic protons (δ 7.98–8.31 ppm) .
- HRMS : Matches calculated molecular weights (e.g., C₁₃H₂₀N₂OSi requires m/z 248.3962) .
- X-ray crystallography is occasionally used for derivatives to resolve regiochemistry (e.g., fluorine substitution patterns) .
Advanced: How can researchers optimize low yields in fluorination/pyrrolo[2,3-b]pyridine functionalization?
Low yields (e.g., 29% in fluorination steps) often arise from steric hindrance or competing side reactions . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reactivity for halogenation .
- Temperature control : Fluorination with Selectfluor® at 70°C minimizes decomposition .
- Protecting group adjustments : SEM groups stabilize intermediates but may require selective deprotection (e.g., TFA/water) .
- Purification : Sequential column chromatography (DCM/EA gradients) enhances purity .
Advanced: What strategies are used to design derivatives for kinase inhibition?
Derivatives are tailored via structure-activity relationship (SAR) studies focusing on:
- Core modifications : Substitution at C-3/C-6 positions with electron-withdrawing groups (e.g., Cl, CF₃) enhances kinase affinity (e.g., CDK4/6, VEGFR) .
- Heterocyclic appendages : Thiazole or indole moieties improve selectivity (e.g., antitumor activity in DMPM models via CDK1 inhibition) .
- Pharmacokinetic optimization : SEM groups increase lipophilicity, while fluorobenzoate substituents improve metabolic stability .
Advanced: How to analyze discrepancies in biological activity among derivatives?
Contradictions in activity data (e.g., fungicidal vs. antitumor effects) require:
- Computational modeling : Semiempirical molecular orbital calculations correlate ionization potential with fungicidal activity (e.g., Pyricularia oryzae inhibition) .
- Kinase profiling : Broad-spectrum assays (e.g., Lck, Fms) identify off-target effects influencing cytotoxicity .
- Apoptosis markers : Caspase-3 activation and survivin phosphorylation (Thr34) validate mechanism-specific effects (e.g., synergistic activity with paclitaxel) .
Advanced: What methodologies resolve regiochemical ambiguities in SEM-protected intermediates?
Regiochemical challenges (e.g., SEM group migration) are addressed via:
- NOE NMR : Spatial proximity analysis of SEM-CH₂ and aromatic protons .
- X-ray crystallography : Definitive assignment of substitution patterns (e.g., 2-(3,4,5-trimethoxyphenyl) derivatives) .
- Competitive reaction monitoring : Tracking intermediates via LC-MS under varying conditions (e.g., acidic vs. basic) .
Basic: What are the stability considerations for SEM-protected pyrrolo[2,3-b]pyridines?
SEM groups are acid-labile , requiring storage in inert atmospheres (N₂/Ar) at –20°C. Stability is confirmed via:
- TLC/HPLC : Monitor decomposition (e.g., SEM cleavage) under accelerated conditions (40°C/75% RH) .
- NMR stability assays : Track proton shifts over time in DMSO-d₆ .
Advanced: How are SEM-protected intermediates utilized in combinatorial libraries?
The SEM group enables parallel synthesis of diverse analogs via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
